3-METHOXY-4-[(2-METHYLPROP-2-EN-1-YL)OXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Description
3-METHOXY-4-[(2-METHYLPROP-2-EN-1-YL)OXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a methoxy group, an allyloxy group, and a tetrahydrobenzo[c]chromenone core, which contribute to its unique chemical properties.
Properties
Molecular Formula |
C18H20O4 |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
3-methoxy-4-(2-methylprop-2-enoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C18H20O4/c1-11(2)10-21-17-15(20-3)9-8-13-12-6-4-5-7-14(12)18(19)22-16(13)17/h8-9H,1,4-7,10H2,2-3H3 |
InChI Key |
VOUPXYNBABPWCC-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC |
Canonical SMILES |
CC(=C)COC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-4-[(2-METHYLPROP-2-EN-1-YL)OXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps:
Formation of the Benzopyran Core: The initial step often involves the cyclization of appropriate precursors to form the benzopyran core. This can be achieved through a Claisen rearrangement or a Pechmann condensation reaction.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Allylation: The allyloxy group is introduced through an allylation reaction, where an allyl halide reacts with the hydroxyl group of the intermediate compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.
Substitution: The methoxy and allyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, 3-METHOXY-4-[(2-METHYLPROP-2-EN-1-YL)OXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has shown potential in modulating enzyme activities and interacting with biological macromolecules. It is often investigated for its antioxidant and anti-inflammatory properties.
Medicine
In medicine, this compound is explored for its potential therapeutic effects, including anticancer, antimicrobial, and neuroprotective activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of dyes, fragrances, and other specialty chemicals. Its unique chemical properties make it valuable in various applications.
Mechanism of Action
The mechanism of action of 3-METHOXY-4-[(2-METHYLPROP-2-EN-1-YL)OXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and allyloxy groups play crucial roles in binding to these targets, modulating their activity. The compound may also influence signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Uniqueness
Compared to similar compounds, 3-METHOXY-4-[(2-METHYLPROP-2-EN-1-YL)OXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to the presence of both methoxy and allyloxy groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a broader range of chemical modifications and interactions with biological targets, enhancing its versatility in research and industrial applications.
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